Chlorobenzene-13C6
Overview
Description
Chlorobenzene-13C6 is a chlorinated derivative of benzene where all the carbon atoms are isotopically labeled with carbon-13 (13C). This isotopic labeling is useful in various scientific studies, including tracing the synthesis pathways and understanding the reaction mechanisms of chlorobenzene and its derivatives.
Synthesis Analysis
The synthesis of chlorinated dibenzo-p-dioxins and dibenzofurans (CDDs/CDFs) can involve chlorobenzene as a precursor. A study demonstrated that the interaction of benzene with iron (III) chloride (FeCl3) on a supporting surface can produce chlorobenzenes under thermolytic conditions . This process is significant as it provides insight into the potential formation of hazardous compounds from simple precursors during combustion processes.
Molecular Structure Analysis
The molecular structure of chlorobenzene derivatives has been extensively studied. For instance, hexachlorobenzene has been found to have a planar configuration with D6h symmetry, while 1,2,4,5-tetrachlorobenzene is also planar but with D2h symmetry . The molecular structure of chlorobenzene itself has been determined using a combination of electron diffraction, rotation constant, and liquid crystal nuclear magnetic resonance data, revealing distortions in the ring geometry due to the chlorine substituent .
Chemical Reactions Analysis
Chlorobenzene can participate in various chemical reactions. For example, in the presence of refluxing chlorobenzene, a ruthenium carbonyl complex can undergo transformation to a new complex where a phenyl ring is coordinated to an adjacent ruthenium atom . Additionally, the generation of a chiral rhenium chlorobenzene complex has been reported, which exhibits interesting reactivity patterns and can serve as a functional equivalent of a chiral Lewis acid .
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorobenzenes have been calculated using the UPPER scheme, which estimates properties strictly from molecular structure without adjustable parameters. This scheme has shown reasonable accuracy in predicting various properties of chlorobenzenes . Furthermore, a nonempirical anisotropic atom-atom model potential has been developed for chlorobenzene crystals, which significantly improves the reproduction of crystal structures and properties .
Scientific Research Applications
Environmental Detection and Analysis
Chlorobenzene-13C6 is extensively used in environmental science, particularly in detecting and analyzing the degradation of monochlorobenzene (MCB) under anaerobic conditions. In research by Nijenhuis et al. (2007), [13C6]-MCB was utilized to demonstrate its incorporation into microbial biomass in an anoxic aquifer, indicating anaerobic mineralization of MCB. This method can be applied to various organic groundwater contaminants using carbon (13C) as well as other stable isotope tracers, like nitrogen (15N), for direct and sensitive detection of biodegradation (Nijenhuis, Stelzer, Kästner, & Richnow, 2007).
Formation of Chlorinated Compounds
Chlorobenzene-13C6 plays a role in studying the formation of chlorinated compounds. Schoonenboom et al. (1995) investigated the formation of chlorophenols and chlorobenzenes from benzene, using a mixture of 12C/13C benzene, which confirmed that these compounds are formed directly from benzene without fragmentation and recombination. This research aids in understanding the thermodynamics of benzene chlorination and formation of chlorophenols (Schoonenboom, Baints, Olie, & Govers, 1995).
Bioremediation and Microbial Degradation
Chlorobenzene-13C6 is also significant in bioremediation studies. Zhang Chao-zheng (2009) isolated a chlorobenzene-degrading bacterium, demonstrating its potential in the bioremediation of chlorobenzene-contaminated land. This bacterium could degrade chlorobenzene significantly within 24 hours, highlighting the potential for environmental cleanup applications (Zhang Chao-zheng, 2009).
Chemical Synthesis and Characterization
Chlorobenzene-13C6 is used in chemical synthesis and characterization. Chen Da-zhou (2011) used chlorobenzene and 13C-chloral as raw materials to generate 13C1-DDT, a product characterized by various spectroscopic techniques, demonstrating its high chemical purity and isotopic abundance. This synthesis highlights the application of chlorobenzene-13C6 in producing isotope-labeled compounds for use as standards in various research and industrial applications (Chen Da-zhou, 2011).
Sensing Technology
In the field of sensing technology, chlorobenzene-13C6 is instrumental. Wang et al. (2022) developed a UiO-66 three-dimensional photonic crystal (3D PC) optical sensor for efficient detection of C6H5Cl vapor. The sensor demonstrated high sensitivity, selectivity, and rapid response times, making it a potential tool for environmental monitoring and protection (Wang, Z. Wang, Gao, Yuan, Liu, Yan, & Chen, 2022).
Safety And Hazards
Chlorobenzene is a flammable liquid . It causes skin irritation and is harmful if inhaled . Long-term or repeated inhalation, ingestion, or skin contact may result in respiratory tract irritation, headache, kidney damage, or liver damage . Prolonged eye contact with Chlorobenzene may cause conjunctivitis (redness and inflammation of the eyes) .
Future Directions
Chlorobenzene pollution in soil and groundwater (CBsPSG) remains a serious global problem in the twenty-first century . Microbial, bioavailability, and remediation technologies are research hotspots in CBsPSG . Microbial degradation dominates the migration of chlorobenzenes in the soil–sediment–water–gas system . Four challenges (unequal research development, insufficient cooperation, deeply mechanism research, and developing new technologies) have been identified, and corresponding suggestions have been proposed for the future development of research in the field .
properties
IUPAC Name |
chloro(1,2,3,4,5,6-13C6)cyclohexatriene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl/c7-6-4-2-1-3-5-6/h1-5H/i1+1,2+1,3+1,4+1,5+1,6+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVPPADPHJFYWMZ-IDEBNGHGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH]1=[13CH][13CH]=[13C]([13CH]=[13CH]1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60583925 | |
Record name | 1-Chloro(~13~C_6_)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60583925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.51 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Chlorobenzene-13C6 | |
CAS RN |
287389-52-0 | |
Record name | 1-Chloro(~13~C_6_)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60583925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 287389-52-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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